N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide
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Overview
Description
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an aniline group, a brominated phenyl ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide typically involves the following steps:
Formation of the aniline derivative: The starting material, 4-anilinophenyl, is prepared through the nitration of aniline followed by reduction.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Acylation: The brominated phenyl derivative is then reacted with 2-(2-bromo-4-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(4-anilinophenyl)-2-(2-chloro-4-methylphenoxy)acetamide
- N-(4-anilinophenyl)-2-(2-fluoro-4-methylphenoxy)acetamide
- N-(4-anilinophenyl)-2-(2-iodo-4-methylphenoxy)acetamide
Uniqueness
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets and its overall stability.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions and interact with different molecular targets
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-(2-bromo-4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-15-7-12-20(19(22)13-15)26-14-21(25)24-18-10-8-17(9-11-18)23-16-5-3-2-4-6-16/h2-13,23H,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLCRDUIWWRKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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